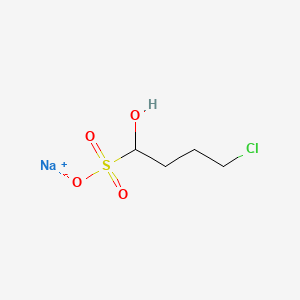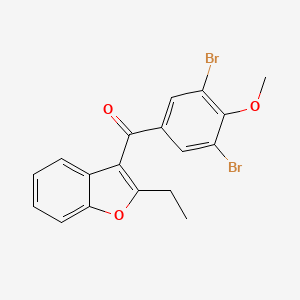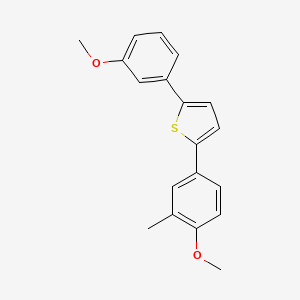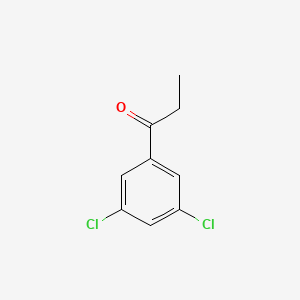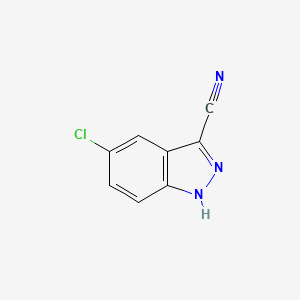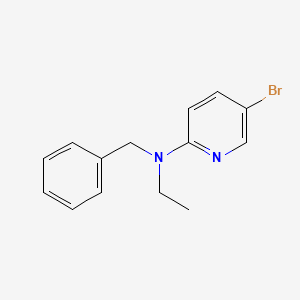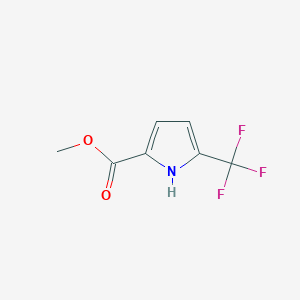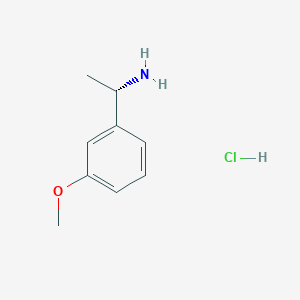
(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride
Vue d'ensemble
Description
“(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67. It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is stored in a dry place at room temperature .Applications De Recherche Scientifique
Synthesis Applications
- Synthesis of Apremilast : (S)-1-(3-Methoxyphenyl)ethanamine hydrochloride is used in the synthesis of Apremilast. Apremilast is an oral medication for psoriasis, acting as an inhibitor of phosphodiesterase 4 (PDE-4), which is involved in the pathogenesis of psoriasis (Shan, Weizheng, & Bai-nian, 2015).
Enantioselective Metabolism Studies
- Enantioselective Metabolism of Pesticides : The compound is relevant in studies of enantioselective metabolism of pesticides like methoxychlor, which is an endocrine disruptor. Research shows that different cytochrome P450 isoforms preferentially generate or use R or S enantiomers of methoxychlor metabolites, which may have distinct biological activities (Hu & Kupfer, 2002).
Biodegradation Studies
- Biodegradation by Human Intestinal Bacteria : The compound's derivatives are studied in the context of biodegradation by human intestinal bacteria. For instance, Eubacterium limosum, found in the human gut, can transform methoxychlor (related to this compound) into more biologically active metabolites (Yim et al., 2008).
Environmental Impact Studies
- Role in Environmental Toxicology : Studies have explored how methoxychlor, related to this compound, and its metabolites, impact the environment and health, including their estrogenic or proestrogenic properties, and the role of hepatic microsomal monooxygenase in their metabolism (Bulger, Feil, & Kupfer, 1985).
Safety and Hazards
Orientations Futures
A concept study for an integrated reactor-crystallizer process for the continuous biocatalytic synthesis of “(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride” has been developed . This compound is a valuable intermediate for the synthesis of rivastigmine, a potent drug for the treatment of early-stage Alzheimer’s disease .
Mécanisme D'action
Target of Action
The primary target of (S)-1-(3-Methoxyphenyl)ethanamine hydrochloride, also known as 3-Methoxyphenethylamine It is a metabolite of the neurotransmitter dopamine , suggesting that it may interact with dopamine receptors or other related targets in the nervous system.
Biochemical Pathways
As a metabolite of dopamine , this compound might be involved in the biochemical pathways related to dopamine metabolism. Dopamine plays a crucial role in the brain’s reward and pleasure centers, and it also helps regulate movement and emotional responses.
Analyse Biochimique
Biochemical Properties
(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride plays a crucial role in biochemical reactions, particularly in the context of neurotransmission. It interacts with enzymes such as monoamine oxidase (MAO), which is responsible for the breakdown of monoamines. This interaction can influence the levels of neurotransmitters in the brain, thereby affecting mood and cognitive functions. Additionally, this compound may interact with other proteins and receptors, modulating their activity and contributing to its overall biochemical effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, particularly those involving neurotransmitters such as dopamine and serotonin. This compound can alter gene expression, leading to changes in the production of proteins that are critical for cell function. Furthermore, this compound can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with monoamine oxidase can inhibit the enzyme’s activity, resulting in increased levels of monoamines. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance cognitive function and mood by increasing neurotransmitter levels. At higher doses, it can lead to toxic effects, including neurotoxicity and adverse behavioral changes. These threshold effects highlight the importance of dosage in determining the compound’s overall impact .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase, which converts it into various metabolites. These metabolic processes can influence the compound’s activity and its effects on metabolic flux and metabolite levels. The interactions with cofactors and other enzymes further modulate its metabolic fate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution patterns can influence its overall activity and effectiveness in modulating biochemical and cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it can exert its effects. The localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Propriétés
IUPAC Name |
(1S)-1-(3-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMGDPJDHDVXRQ-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



